molecular formula C16H18O2 B14579980 2-(4-Methoxyphenyl)-5-methylbicyclo[3.2.1]oct-2-en-6-one CAS No. 61414-99-1

2-(4-Methoxyphenyl)-5-methylbicyclo[3.2.1]oct-2-en-6-one

Cat. No.: B14579980
CAS No.: 61414-99-1
M. Wt: 242.31 g/mol
InChI Key: UYSUZLCAKRAGPT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-methylbicyclo[321]oct-2-en-6-one is an organic compound with a unique bicyclic structure It features a methoxyphenyl group and a methyl group attached to a bicyclo[321]oct-2-en-6-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-methylbicyclo[3.2.1]oct-2-en-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[3.2.1]oct-2-en-6-one core.

    Functionalization: The core structure is then functionalized by introducing the methoxyphenyl and methyl groups through a series of reactions, such as Friedel-Crafts acylation and subsequent reduction or oxidation steps.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-methylbicyclo[3.2.1]oct-2-en-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Methoxyphenyl)-5-methylbicyclo[3.2.1]oct-2-en-6-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-methylbicyclo[3.2.1]oct-2-en-6-one involves its interaction with molecular targets and pathways within biological systems. The methoxyphenyl group may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects. The bicyclic structure provides a rigid framework that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-5-methylbicyclo[3.2.1]oct-2-en-6-one: can be compared with other bicyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61414-99-1

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-methylbicyclo[3.2.1]oct-2-en-6-one

InChI

InChI=1S/C16H18O2/c1-16-8-7-14(12(10-16)9-15(16)17)11-3-5-13(18-2)6-4-11/h3-7,12H,8-10H2,1-2H3

InChI Key

UYSUZLCAKRAGPT-UHFFFAOYSA-N

Canonical SMILES

CC12CC=C(C(C1)CC2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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